6-hydroxy-4-oxohexanoic acid
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Overview
Description
6-Hydroxy-4-oxohexanoic acid is a medium-chain fatty acid that features both a hydroxy group and an oxo group on its hexanoic acid backbone
Synthetic Routes and Reaction Conditions:
Oxidation of Cyclohexane: One of the primary methods for synthesizing this compound involves the oxidation of cyclohexane. This process can be catalyzed by cobalt naphthenate at temperatures around 150°C.
Enzymatic Method: Another method involves the enzymatic oxidation of 6-aminohexanoic acid using an enzyme from the Phialemonium species.
Industrial Production Methods: The industrial production of this compound typically follows the oxidation of cyclohexane, leveraging large-scale oxidation processes to produce the desired compound along with other by-products like adipic acid .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various carboxylic acids and their anhydrides.
Reduction: The compound can be reduced to form alcohols and other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxy and oxo functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include molecular oxygen and peroxide compounds.
Reducing Agents: Reducing agents such as sodium borohydride can be used for reduction reactions.
Catalysts: Cobalt naphthenate is often used as a catalyst in oxidation reactions.
Major Products:
Adipic Acid: Formed during the oxidation of cyclohexane.
Caproic Acid: Another product formed through the oxidation process.
Scientific Research Applications
6-Hydroxy-4-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various functionalized polymers and other organic compounds.
Biology: The compound is studied for its role in energy metabolism and inflammation.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Mechanism of Action
The exact mechanism of action of 6-hydroxy-4-oxohexanoic acid is not fully understood. it is believed to inhibit the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. This inhibition leads to the accumulation of the compound, which then acts as an anti-inflammatory and antioxidant agent.
Comparison with Similar Compounds
6-Oxohexanoic Acid: Shares a similar structure but lacks the hydroxy group at the 6th position.
Adipic Acid: Another bifunctional carboxylic acid formed during the oxidation of cyclohexane.
Uniqueness: 6-Hydroxy-4-oxohexanoic acid is unique due to the presence of both hydroxy and oxo functional groups on the same carbon chain, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
887586-71-2 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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